benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via a methanone group to a 4,5-dihydroimidazole ring substituted with a methylthio (-SMe) group at position 2. Its molecular formula is C₁₂H₁₀N₂O₃S, with a molecular weight of 274.29 g/mol. The methylthio substituent may influence electronic properties (e.g., electron donation) and lipophilicity .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18-12-13-4-5-14(12)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIKECJZBCVKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves a multi-step reaction sequence. Initial steps often include the formation of intermediate compounds such as imidazole derivatives, followed by methylation and coupling reactions to introduce the benzo[d][1,3]dioxole group.
Step 1: Synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole
React 2-aminothiazole with methyl iodide in the presence of a base to yield 2-(methylthio)-1H-imidazole.
Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 25-30°C), and reaction time (e.g., 12-24 hours).
Step 2: Coupling Reaction
React the synthesized 2-(methylthio)-1H-imidazole with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and reaction time (e.g., 6-8 hours).
Industrial Production Methods
Industrial-scale production often utilizes similar synthetic routes but with optimized conditions for large-scale reactions. These processes might include automated reaction monitoring, continuous flow chemistry, and the use of scalable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to remove or modify functional groups, such as the methylthio group.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Friedel-Crafts acylation conditions with reagents like AlCl3 or FeCl3.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields various de-thio or alkyl-substituted derivatives.
Substitution: Forms ortho- or para-substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Utilized as a building block in synthetic organic chemistry for constructing complex molecules.
Biology
Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine
Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.
Industry
Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Molecular Targets
Targets various enzymes and receptors in biological systems.
Potential to inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
Pathways Involved
Involves binding to active sites of enzymes or receptors, altering their function and subsequent biological responses.
Can interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Heterocycle Variability: The target compound’s 4,5-dihydroimidazole core contrasts with benzimidazole (e.g., compounds 4d-f in ) and dihydropyrazole (e.g., ). Benzimidazoles (e.g., ) are fully aromatic, enabling π-π stacking but reducing flexibility.
Substituent Effects: Methylthio (-SMe): Enhances lipophilicity (logP ≈ 2.1) compared to polar groups like nitro (-NO₂) in compound 4f .
Synthetic Routes :
- Benzimidazoles () are synthesized via condensation of diamines with aldehydes under acidic conditions (e.g., NaHSO₃ in DMF at 120°C).
- Dihydroimidazoles (target compound and ) likely involve cyclization of thiourea derivatives or substitution reactions on preformed imidazole cores .
Physicochemical and Pharmacological Comparisons
Table 2: Spectral and Pharmacological Data
Key Insights:
- Lipophilicity : The target compound’s methylthio group likely increases logP compared to nitro-substituted analogs (e.g., compound 4f in ), favoring membrane permeability but possibly reducing aqueous solubility.
Biological Activity
Benzo[d][1,3]dioxole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a notable example within this class. This article reviews its biological activity based on recent studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions which may include:
- Formation of the benzo[d][1,3]dioxole ring.
- Introduction of the imidazole moiety.
- Methylthio substitution to enhance biological activity.
Recent studies have reported successful synthesis methods that yield high-purity compounds suitable for biological evaluation .
Antibacterial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. For instance:
- Compounds with similar structures showed high activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentrations (MICs) for some derivatives were as low as 80 nM against Staphylococcus aureus and Sarcina species .
Table 1: Antibacterial Activity of Benzo[d][1,3]dioxole Derivatives
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Anticancer Activity
The anticancer potential of benzo[d][1,3]dioxole derivatives has been explored extensively:
- Compounds have demonstrated cytotoxic effects on various cancer cell lines including breast (MDA-MB-231), lung, and colorectal cancers.
- The mechanism often involves induction of apoptosis and disruption of microtubule assembly .
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 10 | Apoptosis induction |
| 10c | HepG2 | 5 | Microtubule destabilization |
The biological activities of benzo[d][1,3]dioxole derivatives can be attributed to several mechanisms:
- Microtubule Disruption : Some compounds inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Antibacterial Mechanisms : These compounds may disrupt bacterial cell wall synthesis or function by targeting specific enzymes or pathways crucial for bacterial survival .
Case Studies
Several case studies have highlighted the efficacy of these compounds:
- A study demonstrated that a derivative showed significant inhibition of cancer cell proliferation at concentrations as low as 5 μM while sparing normal cells .
- Another investigation revealed that specific modifications to the dioxole structure enhanced antibacterial potency against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
